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4-amine

CAS No.: 565453-24-9

Cat. No.: B1357432

Get Quote

Abstract
This technical guide provides a comprehensive overview of N-(Piperidin-4-

yl)cyclohexanecarboxamide, a key chemical intermediate and a structural motif of interest in

medicinal chemistry. The document details its chemical identity, physicochemical properties,

synthesis protocols, and potential pharmacological relevance. By synthesizing data from

established chemical databases and the scientific literature, this guide serves as an

authoritative resource for professionals engaged in chemical research and drug development.

The content herein is structured to provide not only factual data but also expert insights into the

practical application and scientific context of this compound.

Chemical Identity and Nomenclature
The compound with the common name 1-Cyclohexanecarbonylpiperidin-4-amine is more

formally identified under IUPAC nomenclature as N-(Piperidin-4-yl)cyclohexanecarboxamide.[1]

[2] This name is derived from its structure: a cyclohexanecarboxamide scaffold where the

amide nitrogen is substituted with a piperidin-4-yl group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1357432#bc-rfq
https://www.benchchem.com/product/b1357432/docs?utm_src=pdf-body#an-in-depth-technical-guide-on-n-piperidin-4-yl-cyclohexanecarboxamide
https://www.bldpharm.com/products/78555-36-9.html
https://www.sigmaaldrich.com/TW/zh/product/aldrich/t318833
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identifiers
A consistent and accurate identification of a chemical entity is paramount for research and

regulatory purposes. The key identifiers for N-(Piperidin-4-yl)cyclohexanecarboxamide are

summarized in the table below.

Identifier Value Source

IUPAC Name
N-(Piperidin-4-

yl)cyclohexanecarboxamide
Sigma-Aldrich[2]

CAS Number 78555-36-9
BLD Pharm, Sigma-Aldrich[1]

[2]

Molecular Formula C₁₂H₂₂N₂O Sigma-Aldrich[2]

Molecular Weight 210.32 g/mol Sigma-Aldrich[2]

MDL Number MFCD01314195 Sigma-Aldrich[2]

Structural Representation
The two-dimensional structure of N-(Piperidin-4-yl)cyclohexanecarboxamide is depicted below,

illustrating the cyclohexyl ring connected via a carbonyl group to the nitrogen of a 4-

aminopiperidine moiety.

Figure 1. 2D Structure of N-(Piperidin-4-yl)cyclohexanecarboxamide.
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Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its

behavior in both chemical and biological systems. While extensive experimental data for this

specific molecule is not widely published, properties can be predicted using computational

models and inferred from related structures.

Property Predicted Value Notes

logP 1.8 - 2.5 Indicates moderate lipophilicity.

pKa (strongest basic) ~9.5 - 10.5
Attributed to the secondary

amine in the piperidine ring.

pKa (strongest acidic) ~16.5 - 17.5
Attributed to the amide N-H

proton.

Aqueous Solubility
Predicted to be low to

moderate.

Hydrogen Bond Donors 2 (Amide N-H, Piperidine N-H)

Hydrogen Bond Acceptors
2 (Carbonyl Oxygen,

Piperidine Nitrogen)

Note: These values are estimations from cheminformatics platforms and should be confirmed

experimentally.

Synthesis and Methodology
The synthesis of N-(Piperidin-4-yl)cyclohexanecarboxamide is typically achieved through a

standard amide coupling reaction. This process involves the reaction of a carboxylic acid

derivative with an amine.

General Synthesis Pathway
The most direct route involves the acylation of 4-aminopiperidine with a cyclohexanecarbonyl

derivative. To ensure selectivity and high yield, the piperidine nitrogen of the 4-aminopiperidine
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starting material is often protected with a suitable protecting group, such as a tert-

butyloxycarbonyl (Boc) group.

Step 1: Acylation

Step 2: Deprotection

tert-butyl 4-aminopiperidine-1-carboxylate

tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylateBase (e.g., Et3N)
DCM, 0°C to rt

Cyclohexanecarbonyl chloride

N-(Piperidin-4-yl)cyclohexanecarboxamide
(Final Product)

Acid (e.g., TFA or HCl)
in DCM or Dioxane

Click to download full resolution via product page

Diagram 1: General two-step synthesis workflow for N-(Piperidin-4-

yl)cyclohexanecarboxamide.

Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base

such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

Cool the reaction mixture to 0 °C in an ice bath.

Add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction with water and perform an aqueous workup. Extract

the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the crude product via flash column chromatography to yield the protected

intermediate.

Step 2: Synthesis of N-(Piperidin-4-yl)cyclohexanecarboxamide (Final Product)

Dissolve the purified intermediate from Step 1 in DCM or 1,4-dioxane.

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of

hydrochloric acid (HCl) in dioxane (e.g., 4M).

Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group

by TLC or LC-MS.

Once the reaction is complete, concentrate the solvent under reduced pressure.

Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the

free base product into an organic solvent like DCM or ethyl acetate.

Dry the combined organic extracts, filter, and evaporate the solvent to yield the final product,

N-(Piperidin-4-yl)cyclohexanecarboxamide.

Pharmacological Context and Potential Applications
The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast

number of clinically approved drugs.[3][4][5] Its derivatives are known to exhibit a wide range of

biological activities, including anticancer, anti-HIV, and CNS-related activities.[6]

The N-(Piperidin-4-yl)cyclohexanecarboxamide scaffold itself can be considered a key

intermediate for the synthesis of more complex molecules. The secondary amine of the

piperidine ring provides a reactive handle for further functionalization, allowing for the

exploration of chemical space in drug discovery programs.

Structural Analogues and Their Activities
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While specific biological data for the title compound is sparse in public literature, the activity of

its structural analogues provides valuable insight into its potential.

Soluble Epoxide Hydrolase (sEH) Inhibition: Analogues featuring a 2-(piperidin-4-

yl)acetamide core have been identified as potent inhibitors of soluble epoxide hydrolase, an

enzyme implicated in inflammatory processes.[7]

NLRP3 Inflammasome Inhibition: Scaffolds containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-

benzo[d]imidazole-2-one moiety have been developed as novel inhibitors of the NLRP3

inflammasome, a key component of the innate immune system involved in inflammatory

diseases.[8]

Dopamine D3 Receptor Antagonism: Complex derivatives of N-arylcarboxamides containing

a piperazine linked to the amide have shown high affinity and selectivity for the dopamine D3

receptor, a target for neuropsychiatric disorders.[9]

5-HT1A Receptor Antagonism: A cyclohexanecarboxamide derivative, N-[2-[4-(2-

Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, was found

to be a selective high-affinity antagonist for the 5-HT1A receptor, with potential applications

in controlling lower urinary tract function.[10]

The logical relationship for utilizing this compound in a drug discovery workflow is illustrated

below.
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Diagram 2: Role of the core scaffold in a typical drug discovery pipeline.
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Safety and Handling
As with any chemical substance, N-(Piperidin-4-yl)cyclohexanecarboxamide should be handled

in a well-ventilated laboratory environment with appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to

the Safety Data Sheet (SDS) provided by the supplier. Sigma-Aldrich notes that for this

particular product, the buyer assumes responsibility to confirm identity and purity, as extensive

analytical data is not collected by the vendor.[2]

Conclusion
N-(Piperidin-4-yl)cyclohexanecarboxamide is a valuable chemical entity whose true potential

lies in its utility as a building block for the synthesis of pharmacologically active compounds. Its

straightforward synthesis and the presence of a modifiable piperidine nitrogen make it an

attractive starting point for the development of diverse chemical libraries. Researchers and

drug development professionals can leverage this core scaffold to explore novel therapeutics

targeting a wide array of biological pathways, from inflammation to CNS disorders. This guide

provides the foundational knowledge required to effectively utilize this compound in advanced

research and development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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